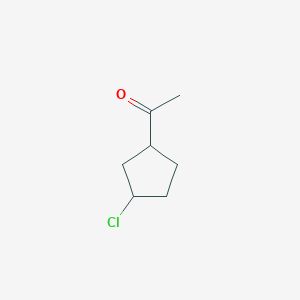
1-(3-Chlorocyclopentyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorocyclopentyl)ethanone is an organic compound characterized by a cyclopentane ring substituted with a chlorine atom at the third position and an ethanone group
Preparation Methods
The synthesis of 1-(3-chlorocyclopentyl)ethanone typically involves the chlorination of cyclopentane followed by the introduction of an ethanone group. One common method includes the reaction of cyclopentanone with thionyl chloride to form 3-chlorocyclopentanone, which is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 1-(3-chlorocyclopentyl)ethanone.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Chlorocyclopentyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.
Addition: The carbonyl group in the ethanone can participate in nucleophilic addition reactions, forming products like oximes and hydrazones when reacted with hydroxylamine or hydrazine, respectively.
Scientific Research Applications
1-(3-Chlorocyclopentyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-chlorocyclopentyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ethanone group allows for specific interactions with active sites, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
1-(3-Chlorocyclopentyl)ethanone can be compared with other chlorinated cyclopentyl ketones and related compounds:
1-(2-Chlorocyclopentyl)ethanone: Similar structure but with the chlorine atom at the second position, leading to different reactivity and properties.
1-(3-Bromocyclopentyl)ethanone: Bromine substitution instead of chlorine, which can affect the compound’s reactivity and interactions.
Cyclopentanone derivatives: Various substituted cyclopentanones can be compared based on their substituents and resulting chemical behavior.
Properties
CAS No. |
73945-57-0 |
|---|---|
Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
1-(3-chlorocyclopentyl)ethanone |
InChI |
InChI=1S/C7H11ClO/c1-5(9)6-2-3-7(8)4-6/h6-7H,2-4H2,1H3 |
InChI Key |
OGKYHBVFGBJOID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
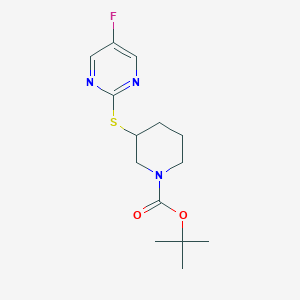
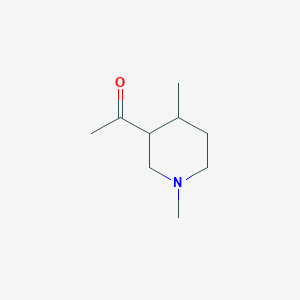
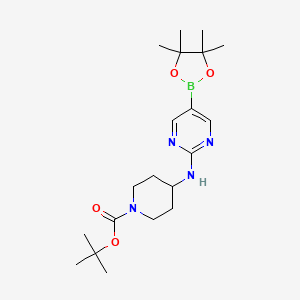
![2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran](/img/structure/B13961897.png)
![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13961911.png)

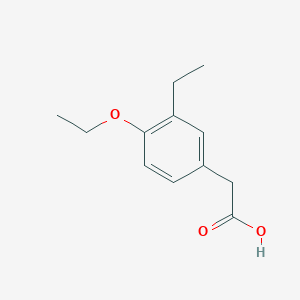
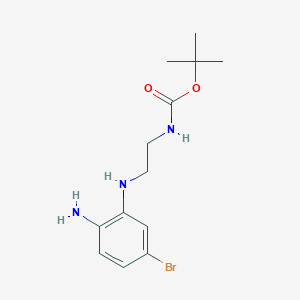
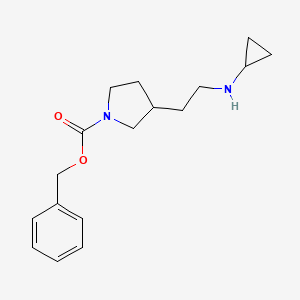

![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
![(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al](/img/structure/B13961960.png)
